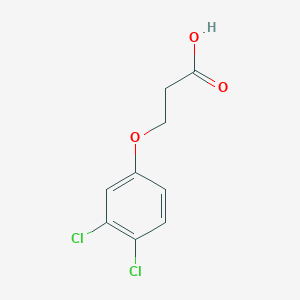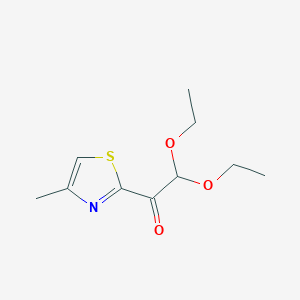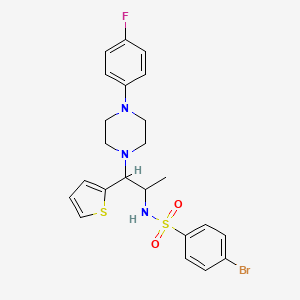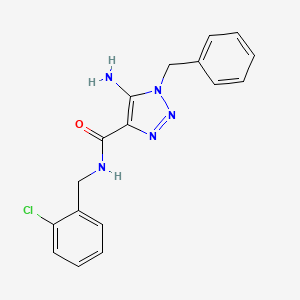
3-(3,4-dichlorophenoxy)propanoic Acid
概要
説明
“3-(3,4-dichlorophenoxy)propanoic Acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of a substrate and a reduction catalyst . For example, benzyl 4-chlorobenzoate can be used as a substrate and 5% Pd / beta zeolite as a reduction catalyst . The system is then filled with hydrogen gas and vigorously stirred at 60 °C for 24 hours .
Molecular Structure Analysis
The molecular formula of “3-(3,4-dichlorophenoxy)propanoic Acid” is C9H8Cl2O3 . The molecular weight is 235.07 .
科学的研究の応用
1. Vibrational Circular Dichroism Studies
Research by He, Wang, & Polavarapu (2005) explored the absolute configurations of chiral herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid. This study utilized vibrational circular dichroism (VCD) and density functional theory to investigate the structural characteristics of these herbicides, providing crucial insights into their stereochemical properties.
2. Alternative Phenolation in Polybenzoxazine Production
Trejo-Machin et al. (2017) Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound closely related to 3-(3,4-dichlorophenoxy)propanoic acid, as a renewable element in polybenzoxazine production. This research indicated the potential of these compounds in enhancing the reactivity of molecules for benzoxazine ring formation, an essential process in material science.
3. Adsorption Studies for Environmental Applications
Kamaraj, Davidson, Sozhan, & Vasudevan (2015) Kamaraj et al. (2015) focused on the adsorption properties of 3-(3,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. This study is significant for environmental science, as it explores efficient methods for removing such herbicides from aqueous solutions, thereby reducing environmental pollution.
4. Analytical Techniques for Herbicide Detection
Rosales-Conrado et al. (2005) Rosales-Conrado et al. (2005) developed analytical methods using capillary liquid chromatography for detecting chlorophenoxy acid herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid, in apple juice samples. This research is crucial for ensuring food safety and compliance with regulatory standards.
5. Chiral Resolution in Analytical Chemistry
The work by Rosales-Conrado et al. (2008) Rosales-Conrado et al. (2008) on the chiral resolution of chlorophenoxy acid herbicides showcases the significance of 3-(3,4-dichlorophenoxy)propanoic acid in understanding the enantiomeric separation in analytical chemistry. This study provides insights into the selectivity and resolution processes in capillary liquid chromatography.
6. Photochemical Behavior in Aqueous Solutions
Meunier, Gauvin, & Boule (2002) Meunier et al. (2002) investigated the photochemical behavior of dichlorprop (a compound similar to 3-(3,4-dichlorophenoxy)propanoic acid) in aqueous solutions. This research is vital for understanding the environmental impact and degradation pathways of such herbicides.
7. Soil Interaction Studies
The study by Werner, Garratt, & Pigott (2012) Werner et al. (2012) on the sorption of phenoxy herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid, to soil and minerals provides critical insights into the environmental behavior of these compounds. This research helps in understanding the interaction of such herbicides with different soil types and their potential impact on soil chemistry.
Safety And Hazards
The safety data sheet for “3-(3,4-dichlorophenoxy)propanoic Acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYXPCTXDQKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339570 | |
| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenoxy)propanoic Acid | |
CAS RN |
3284-81-9 | |
| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dichlorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)

![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)